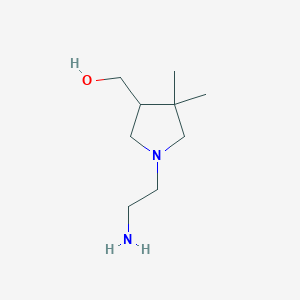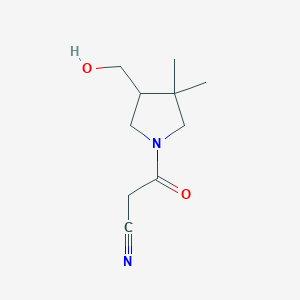
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate” is a heterocyclic organic compound . It has a molecular weight of 312.8 and its molecular formula is C14H21ClN4O2 . The compound is solid in physical form .
Molecular Structure Analysis
The compound’s IUPAC name is “tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate” and its InChI key is IHNJQIINOHRIQE-UHFFFAOYSA-N . The canonical SMILES representation is "CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC©©C" .Physical And Chemical Properties Analysis
The compound has a boiling point of 435.9ºC at 760 mmHg and a density of 1.228g/cm³ . Its exact mass is 312.13500 . It has 5 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Histamine H4 Receptor Ligands
Research has shown that certain compounds related to Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate, particularly those with a 2-aminopyrimidine structure, are effective as histamine H4 receptor (H4R) ligands. These compounds, including variants of Tert-butyl 4-methylpiperazine-1-carboxylate, have shown potential in anti-inflammatory and antinociceptive (pain relief) applications in animal models (Altenbach et al., 2008).
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of Tert-butyl 4-methylpiperazine-1-carboxylate, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This compound has been utilized in the development of various anticancer compounds, demonstrating its significance in medicinal chemistry (Zhang et al., 2018).
RORγt Inverse Agonists Synthesis
Another derivative of Tert-butyl 4-methylpiperazine-1-carboxylate, Tert-butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, is an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. These inhibitors have potential applications in treating various autoimmune diseases by modulating pro-inflammatory cytokines (Xin-zhi, 2011).
Structural Chemistry and Crystallography
The compound and its derivatives have also been studied for their structural chemistry and crystallography aspects. These studies are crucial for understanding the molecular and crystal structures, which are essential for drug design and synthesis (Anthal et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-9-19(14(21)22-15(3,4)5)6-7-20(10)13-8-12(16)17-11(2)18-13/h8,10H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKQOHTFNVHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC(=NC(=N2)C)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



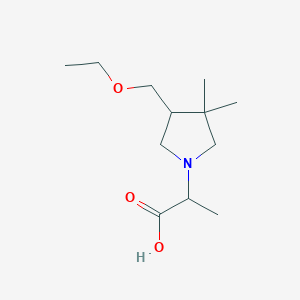
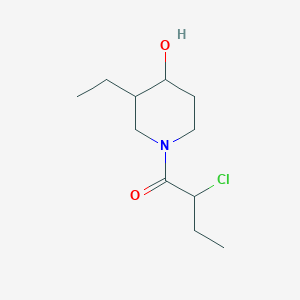
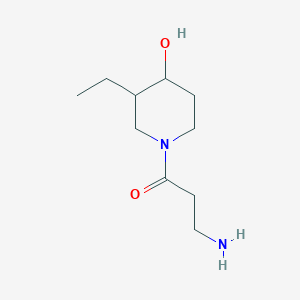
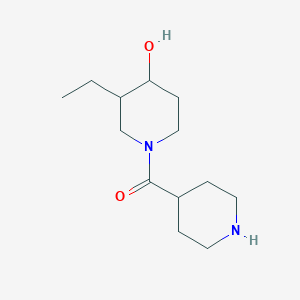
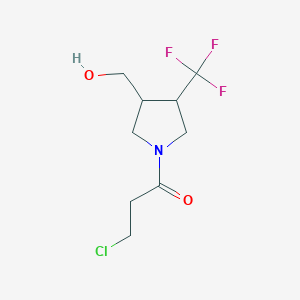

![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)

